3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine
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Overview
Description
3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine is a heterocyclic compound that contains a benzodithiepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Diels-Alder cycloaddition followed by oxidation to form the desired benzodithiepine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride for introducing chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Chlorinated derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with a chlorophenyl group and sulfur-containing ring.
4-Chlorophenyl-3-hydroxy-2,2-dimethylpropionic acid: Contains a similar chlorophenyl group but different functional groups and ring structure.
Uniqueness
3-(4-Chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine is unique due to its benzodithiepine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H17ClS2 |
---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7,8-dimethyl-1,5-dihydro-2,4-benzodithiepine |
InChI |
InChI=1S/C17H17ClS2/c1-11-7-14-9-19-17(13-3-5-16(18)6-4-13)20-10-15(14)8-12(11)2/h3-8,17H,9-10H2,1-2H3 |
InChI Key |
LYXCNZZKJSEEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=CC=C(C=C3)Cl)C=C1C |
Origin of Product |
United States |
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